4-{[2-(Methylthio)phenyl]amino}-4-oxobutanoic acid
Overview
Description
4-{[2-(Methylthio)phenyl]amino}-4-oxobutanoic acid is a chemical compound with the molecular formula C11H13NO3S . It is also known by its IUPAC name, 4-(2-methylsulfanylanilino)-4-oxobutanoic acid .
Molecular Structure Analysis
The molecular structure of 4-{[2-(Methylthio)phenyl]amino}-4-oxobutanoic acid consists of 11 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, 3 oxygen atoms, and 1 sulfur atom .Scientific Research Applications
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2-Aminothiazole-Based Compounds
- Application Summary : The 2-aminothiazole scaffold is a characteristic structure in drug development. It has several biological activities, enabling it to act as an anticancer, antioxidant, antimicrobial, and anti-inflammatory agent .
- Methods of Application : The synthesis of these compounds involves various synthetic strategies to access novel 2-aminothiazole derivatives .
- Results or Outcomes : Various 2-aminothiazole-based derivatives have been used as medical drugs to treat different kinds of diseases with high therapeutic influence .
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4-({[4-(Methylthio)phenyl]methylene}amino)phenyl Dodecanoate
- Application Summary : This compound is a new Schiff base ester synthesized for potential use in scientific and technological areas, specifically as LCD devices, organic light emitting diodes, anisotropic networks, photoconductors, and semiconductor materials .
- Methods of Application : The synthesis of this compound involves the reaction of 4-(methylthio)benzaldehyde and 4-aminophenol in methanol, followed by the addition of dodecanoic acid .
- Results or Outcomes : The compound was successfully synthesized, and its IR, 1H NMR, 13C NMR, and EI-MS spectroscopic data were presented .
-
2-Aminothiazole-Based Compounds
- Application Summary : The 2-aminothiazole scaffold is a characteristic structure in drug development. It has several biological activities, enabling it to act as an anticancer, antioxidant, antimicrobial, and anti-inflammatory agent .
- Methods of Application : The synthesis of these compounds involves various synthetic strategies to access novel 2-aminothiazole derivatives .
- Results or Outcomes : Various 2-aminothiazole-based derivatives have been used as medical drugs to treat different kinds of diseases with high therapeutic influence .
-
4-(Methylthio)phenylboronic acid
- Application Summary : This compound is used in the synthesis of various materials due to its unique properties .
- Methods of Application : The synthesis of this compound involves the reaction of 4-(methylthio)benzaldehyde and 4-aminophenol in methanol, followed by the addition of dodecanoic acid .
- Results or Outcomes : The compound was successfully synthesized, and its IR, 1H NMR, 13C NMR, and EI-MS spectroscopic data were presented .
-
2-Aminothiazole-Based Compounds
- Application Summary : The 2-aminothiazole scaffold is a characteristic structure in drug development. It has several biological activities, enabling it to act as an anticancer, antioxidant, antimicrobial, and anti-inflammatory agent .
- Methods of Application : The synthesis of these compounds involves various synthetic strategies to access novel 2-aminothiazole derivatives .
- Results or Outcomes : Various 2-aminothiazole-based derivatives have been used as medical drugs to treat different kinds of diseases with high therapeutic influence .
-
4-(Methylthio)phenylboronic acid
- Application Summary : This compound is used in the synthesis of various materials due to its unique properties .
- Methods of Application : The synthesis of this compound involves the reaction of 4-(methylthio)benzaldehyde and 4-aminophenol in methanol, followed by the addition of dodecanoic acid .
- Results or Outcomes : The compound was successfully synthesized, and its IR, 1H NMR, 13C NMR, and EI-MS spectroscopic data were presented .
properties
IUPAC Name |
4-(2-methylsulfanylanilino)-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3S/c1-16-9-5-3-2-4-8(9)12-10(13)6-7-11(14)15/h2-5H,6-7H2,1H3,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKNIHGOGNLOYHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20424249 | |
Record name | 4-[2-(Methylsulfanyl)anilino]-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20424249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[2-(Methylthio)phenyl]amino}-4-oxobutanoic acid | |
CAS RN |
899016-21-8 | |
Record name | 4-[2-(Methylsulfanyl)anilino]-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20424249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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